N-Acetyl-2-methyl-1,3-propanediamine

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming acetylated polyamine compounds. The compound is officially designated as N-(3-amino-2-methylpropyl)acetamide according to IUPAC nomenclature standards. This naming convention reflects the structural hierarchy where the acetamide functional group serves as the primary naming unit, with the substituted propyl chain identified as the N-substituent.

The Chemical Abstracts Service registry number 1339138-20-3 provides unambiguous identification of this specific compound. Alternative systematic names include 1-Acetamido-3-amino-2-methylpropane, which emphasizes the positional relationship of functional groups along the carbon chain. The compound's systematic naming follows the principle of identifying the longest carbon chain bearing the primary functional groups, with the acetamide group taking nomenclature priority over the primary amine functionality.

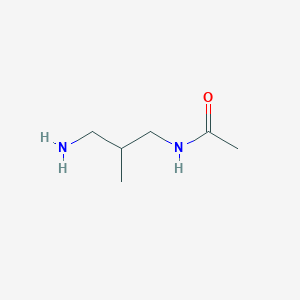

The molecular formula C6H14N2O indicates the presence of six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental composition corresponds to a molecular weight of 130.19 grams per mole, establishing the compound's position within the class of low molecular weight acetylated polyamines. The structural formula representation CC(CN)CNC(=O)C in Simplified Molecular Input Line Entry System notation provides a linear description of atomic connectivity.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits characteristic features of acetylated branched-chain polyamines. The compound contains a central carbon atom bearing a methyl substituent, creating a branching point that influences the overall three-dimensional structure. This branched architecture distinguishes the compound from linear acetylated polyamines and contributes to its unique conformational properties.

The presence of the 2-methyl substituent introduces stereochemical complexity at the central carbon position. The InChI key KPYAYJPVNXTYPE-UHFFFAOYSA-N indicates that the compound lacks defined stereochemical centers, suggesting that the methyl-bearing carbon does not constitute a chiral center due to the presence of two identical aminomethyl substituents. However, the branched structure creates distinct conformational preferences that influence molecular interactions and spectroscopic properties.

The acetamide functional group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the nitrogen lone pair. This planarity extends to the immediate vicinity of the amide bond, creating a rigid structural element within the otherwise flexible polyamine chain. The primary amine terminus retains conformational flexibility, allowing for multiple rotational states around carbon-nitrogen bonds.

Computational analysis reveals specific collision cross section values that reflect the compound's three-dimensional structure in the gas phase. The predicted collision cross sections range from 125.2 to 178.3 square angstroms depending on the ionization state, with the protonated molecular ion exhibiting a collision cross section of 130.5 square angstroms. These values provide quantitative measures of the compound's molecular volume and shape under different ionization conditions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic identification of this compound employs multiple analytical techniques to establish structural confirmation and purity assessment. Mass spectrometric analysis provides definitive molecular weight determination and fragmentation patterns characteristic of acetylated polyamine structures. The molecular ion peak appears at mass-to-charge ratio 131.11789 for the protonated species, corresponding to the addition of a proton to the neutral molecule.

Fragmentation patterns in mass spectrometry reveal characteristic losses associated with the acetyl group and amino functionalities. The loss of water from the protonated molecular ion produces a significant fragment at mass-to-charge ratio 113.10787, indicating the elimination of eighteen mass units. Additional fragmentation involves the cleavage of carbon-nitrogen bonds and the elimination of acetyl moieties, providing structural confirmation through predictable fragmentation pathways.

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through the analysis of proton and carbon environments. The acetyl methyl group exhibits a characteristic chemical shift pattern that distinguishes it from other methyl substituents in the molecule. The methyl group attached to the central carbon appears as a distinct signal due to its unique chemical environment adjacent to the branching point.

Infrared spectroscopy reveals characteristic absorption bands associated with the compound's functional groups. The acetamide carbonyl group produces a strong absorption band in the region typical of amide carbonyl stretching vibrations. Primary amine functionalities contribute characteristic nitrogen-hydrogen stretching and bending vibrations that confirm the presence of unsubstituted amino groups. The overall infrared spectrum provides a fingerprint identification method for compound verification and purity assessment.

Table 1: Mass Spectrometric Data for this compound

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 131.11789 | 130.5 |

| [M+Na]+ | 153.09983 | 135.9 |

| [M-H]- | 129.10333 | 130.3 |

| [M+NH4]+ | 148.14443 | 151.6 |

| [M+K]+ | 169.07377 | 136.0 |

| [M+H-H2O]+ | 113.10787 | 125.2 |

Comparative Analysis with Structural Analogues

Comparative analysis of this compound with structurally related compounds reveals distinctive features that characterize this specific acetylated polyamine derivative. The compound exhibits structural similarities and differences with several key analogues, including N-Acetyl-1,3-propanediamine, N-(2-Methylpropyl)acetamide, and 2-Methyl-1,3-propanediamine, each representing variations in substitution patterns and functional group arrangements.

N-Acetyl-1,3-propanediamine serves as the most directly comparable analogue, differing solely in the absence of the methyl substituent at the central carbon position. This structural comparison highlights the impact of methyl branching on molecular properties. N-Acetyl-1,3-propanediamine possesses the molecular formula C5H12N2O with a molecular weight of 116.16 grams per mole, representing a decrease of fourteen mass units compared to the methylated derivative. The unbranched analogue exhibits different collision cross sections and spectroscopic properties due to its linear chain architecture.

N-(2-Methylpropyl)acetamide represents another structural analogue where the acetamide functionality is attached to a different carbon framework. This compound has the molecular formula C6H13NO with a molecular weight of 115.17 grams per mole, containing only one nitrogen atom compared to the two nitrogen atoms in this compound. The absence of the second amino group significantly alters the compound's chemical properties and potential biological activities.

The parent compound 2-Methyl-1,3-propanediamine provides insight into the structural foundation underlying the acetylated derivative. This unacetylated analogue has the molecular formula C4H12N2 with a molecular weight of 88.15 grams per mole, representing the basic diamine structure before acetyl modification. Comparison with this parent compound demonstrates the structural and property changes introduced by acetylation of one amino group.

Table 2: Comparative Molecular Properties of Structural Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C6H14N2O | 130.19 | 1339138-20-3 | Branched diamine, mono-acetylated |

| N-Acetyl-1,3-propanediamine | C5H12N2O | 116.16 | 4078-13-1 | Linear diamine, mono-acetylated |

| N-(2-Methylpropyl)acetamide | C6H13NO | 115.17 | 1540-94-9 | Branched monoamine, acetylated |

| 2-Methyl-1,3-propanediamine | C4H12N2 | 88.15 | 2400-78-4 | Branched diamine, unacetylated |

The structural relationships among these analogues demonstrate the systematic variations possible within the acetylated polyamine family. The presence or absence of methyl branching, the degree of acetylation, and the number of amino functionalities create a series of compounds with graduated differences in molecular properties. These structural variations influence spectroscopic characteristics, collision cross sections, and chemical reactivity patterns, establishing structure-property relationships that guide analytical identification and synthetic applications.

Properties

IUPAC Name |

N-(3-amino-2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(3-7)4-8-6(2)9/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYAYJPVNXTYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339138-20-3 | |

| Record name | N-Acetyl-2-methyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Acetylamino-Nitrile Precursors

One of the most effective and commercially viable methods involves the catalytic hydrogenation of acetylamino-nitrile compounds under controlled pressure and temperature conditions. This process yields dihydroimidazole intermediates, which are subsequently hydrolyzed to produce the target diamine.

- Starting Material: Acetylamino-nitrile of the general formula $$ \text{R}1, \text{R}2, \text{R}_3 $$ where R groups are hydrogen or C1-C6 alkyl groups.

- Catalysts: Raney nickel, platinum, or ruthenium catalysts are commonly used.

- Hydrogen Pressure: Moderate pressures between 40 PSI to 250 PSI.

- Temperature: Typically between 40°C and 180°C, often optimized to 60°C–150°C.

- Solvents: Organic solvents such as alcohols, polar aprotic solvents, dialkyl ethers, paraffin oil, or dowtherm.

- Ammonia Source: Ammonia or its chemical equivalents (liquor ammonia, aqueous ammonia, ammonium hydroxide, ammonium salts).

- Hydrogenation of acetylamino-nitrile to form dihydroimidazole.

- Hydrolysis of dihydroimidazole in the presence of a base (alkali or alkaline earth metal hydroxides, carbonates, bicarbonates, or alkoxides) in aqueous or mixed solvent systems at 60°C–150°C.

- Separation and purification of N-Acetyl-2-methyl-1,3-propanediamine via drying over solid bases and distillation.

This method avoids the use of high pressures (>300 PSI) and toxic nitro compounds, resulting in a non-hygroscopic, pure product suitable for commercial production.

Acetylation of 2-Methyl-1,3-propanediamine

Another preparative approach involves the acetylation of 2-methyl-1,3-propanediamine using acylating agents such as acetic anhydride or acetyl chloride under controlled conditions. This step is generally conducted after the diamine is synthesized or commercially obtained.

- Reaction Conditions: Mild temperatures, often room temperature to 60°C.

- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.

- Purification: Crystallization or distillation to isolate the N-acetyl derivative.

This method is widely used for derivatization rather than initial diamine synthesis but is critical for obtaining the acetylated product.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, this compound is prepared as stock solutions with precise molarities. The following table summarizes typical stock solution preparations based on compound mass and desired molarity in milliliters of solvent:

| Compound Mass | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 7.6811 mL | 38.4054 mL | 76.8108 mL |

| 5 mM Solution | 1.5362 mL | 7.6811 mL | 15.3622 mL |

| 10 mM Solution | 0.7681 mL | 3.8405 mL | 7.6811 mL |

Note: Solvents used include distilled water, DMSO, PEG300, Tween 80, and corn oil for in vivo formulations. The preparation involves sequential addition of solvents with mixing and clarification at each step, sometimes aided by vortexing, ultrasound, or heating to ensure complete dissolution.

Comparative Analysis of Preparation Techniques

| Preparation Aspect | Hydrogenation of Acetylamino-Nitrile | Direct Acetylation of Diamine |

|---|---|---|

| Starting Material | Acetylamino-nitrile | 2-Methyl-1,3-propanediamine |

| Catalyst | Raney nickel, Pt, Ru | None |

| Pressure | 40–250 PSI | Atmospheric |

| Temperature | 40–180°C | Room temperature to 60°C |

| Purity Achieved | >99% GC purity | Dependent on diamine purity |

| Moisture Content | <0.5% w/w | Variable |

| Commercial Viability | High | Moderate |

| Safety Concerns | Moderate (hydrogenation) | Low |

| Product Hygroscopicity | Low (non-hygroscopic) | Variable |

Research Findings and Notes

- The hydrogenation-hydrolysis route provides a cost-effective, scalable, and environmentally safer method compared to older techniques involving high-pressure hydrogenation (>300 PSI) or reduction of nitro compounds, which are hazardous and yield impure products.

- Drying over solid bases and vacuum distillation are critical for achieving the desired purity and moisture specifications, which impact the stability and usability of the compound.

- The intermediate dihydroimidazole formed during hydrogenation can be purified by high vacuum distillation if needed before hydrolysis, enhancing overall product purity.

- The process allows the production of diamines with purity exceeding 99.8% by GC and moisture contents below 0.3% w/w, suitable for pharmaceutical intermediates.

- The compound serves as an intermediate for various applications, including dyes, fungicides, pharmaceuticals (antimalarials, anti-inflammatory agents), and agrochemicals, highlighting the importance of high purity and controlled synthesis.

Summary Table of Key Reaction Parameters

| Step | Conditions | Catalyst/Solvent | Outcome |

|---|---|---|---|

| Hydrogenation | 40–250 PSI H2, 60–150°C | Raney Ni, Pt, Ru; alcohols, ethers | Dihydroimidazole intermediate |

| Hydrolysis | 60–150°C, aqueous/base | Alkali hydroxides, carbonates | This compound |

| Drying & Purification | Solid base drying, vacuum distillation | Solid bases (e.g., KOH) | >99% purity, low moisture |

| Stock solution prep. | Room temperature, sequential solvent addition | DMSO, PEG300, Tween 80, water | Clear, stable solutions for use |

This comprehensive review consolidates the preparation methods of this compound from diverse authoritative sources, emphasizing practical, scalable, and safe synthetic routes with detailed reaction conditions and purification strategies. The hydrogenation of acetylamino-nitrile followed by hydrolysis and purification stands out as the preferred industrial method, yielding high-purity, stable product suitable for advanced chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-2-methyl-1,3-propanediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

N-Acetyl-2-methyl-1,3-propanediamine has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: It is used as an additive in methanol and other industrial applications to prevent denaturation and facilitate transportation.

Mechanism of Action

N-Acetyl-2-methyl-1,3-propanediamine is similar to other compounds such as N-Acetyl-1,3-propanediamine and N-Acetyl-2-methyl-1,4-butanediamine. it is unique in its structure and properties, which make it suitable for specific applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following 1,3-propanediamine derivatives are discussed based on substituent patterns and applications:

Comparative Analysis

Coordination Chemistry

- N-Acetyl-1,3-propanediamine : Forms stable metal complexes due to the acetyl group’s electron-withdrawing nature, enhancing ligand-metal interactions. Used in studies of surface modification and chelation .

- 2-Hydroxy-1,3-propanediamine Derivatives: Form dinuclear/mononuclear Cu²⁺ and lanthanide complexes, with stability influenced by hydroxyl and aromatic substituents .

- Impact of Methyl Groups : Steric hindrance from methyl substituents (e.g., 2,2-dimethyl-1,3-propanediamine) reduces reaction yields in cyclization stages . The 2-methyl group in the target compound may similarly affect coordination geometry but to a lesser extent.

Physicochemical Properties

- Solubility and Stability : Methyl groups (e.g., in N,N-dimethyl-1,3-propanediamine) increase hydrophobicity, affecting partitioning in drug delivery systems . Acetyl groups enhance polarity, improving water solubility in chelating agents .

- Thermodynamic Data : For 2,2-dimethyl-1,3-propanediamine, calculated properties include boiling points (335–450 K) and vapor pressures (2.75–202.67 kPa), critical for industrial handling .

Biological Activity

N-Acetyl-2-methyl-1,3-propanediamine (often abbreviated as N-Ac-2-methyl-PDA) is an organic compound with significant biological activity. Its structural characteristics, which include an acetyl group and a methyl substituent on the propanediamine backbone, make it a valuable compound in biochemical research, particularly in proteomics and enzyme inhibition studies. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in various fields.

- Molecular Formula : C5H12N2O

- Molecular Weight : Approximately 130.19 g/mol

- Melting Point : 244-246°C (decomp.)

The compound's unique structure enhances its reactivity and specificity in biochemical applications, making it suitable for modifying proteins and peptides.

Enzyme Inhibition

N-Ac-2-methyl-PDA has been shown to inhibit specific enzymes due to its structural similarity to natural substrates. This inhibition can impact various metabolic pathways, which is crucial for understanding its role in biochemical processes. For instance, it has been utilized as a precursor for isotopically labeled crosslinkers in proteomic studies, aiding researchers in determining protein-protein interactions and structures through mass spectrometry analysis.

Interaction with Biological Molecules

Studies have indicated that N-Ac-2-methyl-PDA interacts with various biomolecules, which underlines its significance in both fundamental research and applied sciences. The interactions include:

- Protein Modifications : The compound can modify proteins and peptides, facilitating the study of their functions and interactions.

- Crosslinking Agents : As a bifunctional molecule, it covalently binds to two protein side chains, enhancing the understanding of protein dynamics.

Comparative Analysis with Similar Compounds

The biological activity of N-Ac-2-methyl-PDA can be compared with other compounds within the propanediamine family. Below is a table highlighting the differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-1,3-propanediamine | C4H12N2 | Lacks acetyl group; simpler structure |

| 1,3-Propanediamine | C3H10N2 | Basic diamine structure without modifications |

| N,N-Dimethylpropylenediamine | C5H14N2 | Contains dimethyl groups; greater steric hindrance |

N-Ac-2-methyl-PDA is unique due to its acetylation at one of the amines, enhancing its reactivity compared to these similar compounds.

Proteomic Applications

In proteomic studies, N-Ac-2-methyl-PDA has been employed as a crosslinker to investigate protein interactions. For example, isotopic labeling techniques have allowed scientists to distinguish between crosslinked peptides during mass spectrometry analysis. This application is critical for understanding complex biological systems and protein dynamics.

Therapeutic Potential

Research has also explored the therapeutic potential of N-Ac-2-methyl-PDA as an inhibitor of Rho kinase, which plays a role in various diseases such as cardiac hypertrophy and autoimmune disorders. The inhibition of this kinase could lead to new therapeutic strategies for treating these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.